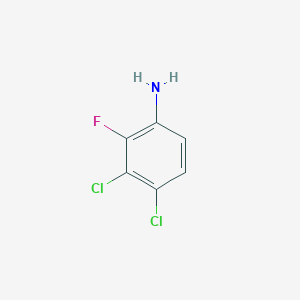

3,4-Dichloro-2-fluoroaniline

描述

Significance of Halogenated Anilines in Contemporary Organic Synthesis

Halogenated anilines are derivatives of aromatic hydrocarbons that feature an amino group (-NH₂) and one or more halogen atoms attached to the benzene (B151609) ring. ekb.eg These compounds are of fundamental importance in organic synthesis, serving as critical building blocks for a wide array of more complex molecules. nih.gov Their utility stems from the unique reactivity imparted by the halogen and amino substituents. The amino group is an electron-donating group that activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions. allen.in Conversely, the electronegative halogen atoms act as electron-withdrawing groups and can serve as reactive sites for various cross-coupling and nucleophilic substitution reactions. nih.govcore.ac.uk

This dual functionality makes halogenated aryl halides critically important synthetic intermediates for constructing carbon-carbon and carbon-nitrogen bonds, which are foundational connections in many organic molecules. nih.govresearchgate.net They are frequently employed in the synthesis of agrochemicals, pharmaceuticals, natural products, and materials science applications. researchgate.netpmarketresearch.com The presence of halogens can significantly alter the physicochemical properties of the final molecule, enhancing lipophilicity, metabolic stability, and binding affinity to biological targets. core.ac.ukresearchgate.net However, the synthesis of specific isomers can be challenging. Standard electrophilic halogenation of anilines often yields a mixture of ortho- and para-substituted products, necessitating the development of new synthetic methods for regioselective halogenation to access specific, highly functionalized building blocks. nih.govrsc.orgacs.org

Overview of 3,4-Dichloro-2-fluoroaniline as a Key Intermediate in Complex Molecular Architectures

This compound is an important raw material and intermediate used in organic synthesis. lookchem.comlookchem.com Its unique substitution pattern—with chlorine atoms at the 3 and 4 positions and a fluorine atom at the 2 position—makes it a valuable precursor for creating complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. pmarketresearch.comlookchem.com

The demand for this compound is largely driven by its role as a crucial intermediate in the synthesis of high-performance products. pmarketresearch.com In the agrochemical sector, which accounts for a significant portion of its global consumption, this compound serves as a precursor for advanced herbicides and insecticides. pmarketresearch.com For example, it is a key intermediate in the synthesis of the pyrazole (B372694) amide fungicide Bixafen, a succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control diseases on cereal crops. google.com

In the pharmaceutical industry, the fluorinated aromatic structure of this compound is leveraged to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs). pmarketresearch.com Its structure is incorporated into the development of antifungal and antibacterial agents. A notable application is in the synthesis of triazole-based antifungals, where precise halogenation is essential for efficacy. pmarketresearch.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 886762-39-6 biosynth.comsigmaaldrich.com |

| Molecular Formula | C₆H₄Cl₂FN biosynth.com |

| Appearance | Clear, colorless liquid lookchem.com |

| Purity | ≥99.0% lookchem.com |

Historical Context and Evolution of Research on Polysubstituted Fluoroanilines

The systematic study of organic fluorine chemistry evolved more slowly than that of other halogens due to significant experimental challenges. thieme-connect.de Early progress in the 19th and early 20th centuries was marked by the work of pioneers who developed methods to create sources of fluorine, such as anhydrous hydrogen fluoride, which became commercially available in the mid-1800s. thieme-connect.de

Research into polysubstituted aryl fluorides gained momentum with the work of chemists like Swarts and Holleman. Holleman's studies in the early 20th century investigated the reactivity of fluorobenzene (B45895) derivatives, noting that the presence of activating groups influenced the ease of fluorine replacement. Swarts, a leader in aliphatic fluorine chemistry, also contributed significantly by producing a variety of polysubstituted aryl fluorides, including derivatives containing nitro (NO₂), amino (NH₂), and chloro (Cl) groups. thieme-connect.de This foundational research laid the groundwork for understanding the synthesis and reactivity of compounds like polysubstituted fluoroanilines. The development of fluorinating agents and synthetic methodologies over the decades has enabled chemists to prepare increasingly complex fluorinated aromatic structures with high precision, leading to their widespread use in modern chemistry. thieme-connect.de

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related compounds is heavily influenced by the growing need for new, effective agrochemicals and pharmaceuticals. pmarketresearch.com Rising global food security issues and climate-related pest proliferation are driving demand for more efficient crop protection solutions, fueling growth in herbicide and fungicide production where fluoroaniline (B8554772) derivatives are pivotal. pmarketresearch.com Similarly, the crisis of antibiotic resistance is accelerating research and development into novel antimicrobial drugs, a field where the unique properties of fluorinated compounds are highly valued. pmarketresearch.com

Future research is likely to focus on several key areas. First, the development of more efficient, selective, and sustainable synthetic routes to this compound and its derivatives remains a priority. This includes metal-free catalytic systems and methods that reduce waste and energy consumption. rsc.orggoogle.com Second, there is ongoing exploration of this intermediate in the synthesis of new bioactive molecules. Its structure may be incorporated into novel drug candidates targeting a range of diseases or new agrochemicals with improved efficacy and environmental profiles. The ability of fluorine to modulate properties like metabolic stability and receptor binding affinity ensures that polysubstituted fluoroanilines will remain a central focus in medicinal and agricultural chemistry research. core.ac.ukresearchgate.net

Table 2: Research Applications of Halogenated Anilines

| Field | Application | Reference |

|---|---|---|

| Agrochemicals | Synthesis of herbicides, insecticides, and fungicides (e.g., Bixafen). | pmarketresearch.comgoogle.com |

| Pharmaceuticals | Development of antifungal, antibacterial, and anti-nociceptive agents. | pmarketresearch.commdpi.com |

| Organic Synthesis | Versatile building blocks for cross-coupling and substitution reactions. | nih.gov |

| Material Science | Used in the production of specialty dyes, pigments, and polymers. | pmarketresearch.comsmolecule.com |

Structure

3D Structure

属性

IUPAC Name |

3,4-dichloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382225 | |

| Record name | 3,4-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-39-6 | |

| Record name | 3,4-Dichloro-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dichloro-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dichloro 2 Fluoroaniline and Its Precursors

Established Synthetic Routes for 3,4-Dichloro-2-fluoroaniline

The principal routes for synthesizing this compound involve either building the aniline (B41778) functionality onto a halogenated nitrobenzene precursor or introducing the halogen atoms onto an existing fluoroaniline (B8554772) structure.

A common and effective strategy for synthesizing halogenated anilines is the reduction of the corresponding nitro compound. This transformation is highly efficient but requires careful control to avoid the undesired side reaction of dehalogenation, where halogen atoms are reductively removed from the aromatic ring.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. researchgate.net The process involves reacting the nitro compound, in this case, 3,4-Dichloro-2-fluoronitrobenzene, with hydrogen gas under pressure in the presence of a metal catalyst.

Reaction Conditions and Catalysts: Commonly employed catalysts include noble metals such as palladium (Pd) or platinum (Pt) supported on activated carbon (Pd/C or Pt/C). chemicalbook.com The reaction is typically carried out in a solvent, and conditions such as temperature and pressure are optimized to maximize the yield of the desired aniline while minimizing dehalogenation. chemicalbook.comsemanticscholar.org For similar substrates like 3,4-dichloronitrobenzene, reaction temperatures are often controlled around 80-90°C with hydrogen pressures ranging from 0.5 to 4.0 MPa. chemicalbook.comgoogle.com The choice of catalyst and support can significantly influence selectivity. For instance, studies on dichloronitrobenzene have shown that the size and distribution of palladium particles on the carbon support are crucial for achieving high selectivity to the corresponding dichloroaniline. researchgate.net The use of specific catalyst supports, such as Fe3O4, has also been explored to create robust catalysts for this transformation. rsc.org

Table 1: Conditions for Catalytic Hydrogenation of Halogenated Nitroaromatics

| Substrate | Catalyst | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|

| 3,4-Dichloronitrobenzene | Pd/C | 80-90°C, 0.5-0.6 MPa H₂ | >99.3% Purity | chemicalbook.com |

| p-Chloronitrobenzene | Pt/ZrO₂/MCM-22 | Not specified | High activity and selectivity | rsc.org |

| o-Chloronitrobenzene | Pt/Fe₃O₄ | Solvent-free | ≥99.4% Selectivity | rsc.org |

| 3,5-Dichloro-4-fluoronitrobenzene | Pd/C | 60-120°C, 1.0-4.0 MPa H₂ | High Yield | google.com |

An alternative to high-pressure catalytic hydrogenation is the use of chemical reducing agents. A particularly effective method for reducing nitroarenes in the presence of sensitive functional groups like halogens is transfer hydrogenation using zinc dust and ammonium formate. niscpr.res.inmdma.ch This method is advantageous due to its mild reaction conditions (typically room temperature), rapid reaction times, and high chemoselectivity, which avoids the issue of dehalogenation. niscpr.res.innih.gov

The reaction proceeds by the transfer of hydrogen from ammonium formate to the nitro group, a process catalyzed by the surface of the zinc metal. niscpr.res.indtic.mil The general procedure involves stirring the nitro compound with commercial zinc dust and ammonium formate in a solvent like methanol at room temperature. mdma.ch The reaction is often complete within minutes and provides the corresponding aniline in high yield after a simple filtration and extraction workup. niscpr.res.in This system is compatible with a wide array of functional groups, making it a versatile tool in organic synthesis. mdma.ch

Table 2: Zinc-Catalyzed Reduction of Various Nitro Compounds with Ammonium Formate

| Nitro Compound | Reaction Time (minutes) | Yield (%) | Reference |

|---|---|---|---|

| o,m,p-Nitrochlorobenzene | 5-6 | 94-95 | niscpr.res.in |

| o,m,p-Nitrobromobenzene | 5-6 | 91-92 | niscpr.res.in |

| p-Nitroiodobenzene | 5 | 89 | niscpr.res.in |

| 2,4-Dinitrotoluene | 5 | 90 | mdma.ch |

An alternative synthetic approach involves starting with a substituted aniline and introducing the required halogen atoms. This requires careful control of regioselectivity to ensure the correct placement of the incoming halogens on the aromatic ring.

The direct chlorination of a fluoroaniline, such as 2-fluoroaniline, presents a significant regiochemical challenge. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also an ortho-, para-director. In 2-fluoroaniline, the para position relative to the amino group is occupied by the fluorine. Therefore, electrophilic chlorination would be expected to occur primarily at positions 4 and 6. Achieving the specific 3,4-dichloro substitution pattern on a 2-fluoroaniline precursor via direct chlorination is not straightforward and would likely result in a mixture of isomers, necessitating complex purification steps. This route is generally less favored for the synthesis of this specific isomer due to the difficulty in controlling the position of the incoming chlorine atoms.

A more controlled and widely used method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.org This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium salt intermediate. wikipedia.org To synthesize this compound via this route, the logical starting material would be 2-amino-3,4-dichloroaniline.

The process involves two key steps:

Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt (Ar-N₂⁺Cl⁻).

Fluorination: The diazonium salt is then reacted with a fluoride source. In the classic Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) is used, which precipitates the diazonium tetrafluoroborate salt (Ar-N₂⁺BF₄⁻). This isolated salt is then gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride. wikipedia.org

Modifications to this reaction exist, such as performing the diazotization directly in hydrogen fluoride or using other hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes provide improved yields. wikipedia.orgthieme-connect.de This method offers a reliable way to introduce fluorine at a specific position on the ring, as defined by the location of the initial amino group. researchgate.net

Multi-step Convergent Syntheses (e.g., starting from 1,2,3-trichlorobenzene)

A documented synthetic pathway for producing halogenated fluoroanilines begins with 1,2,3-trichlorobenzene. This multi-step process is a key example of a convergent synthesis strategy, where the molecule is assembled from distinct fragments.

The synthesis sequence involves three primary stages:

Nitration : The process commences with the nitration of 1,2,3-trichlorobenzene. This electrophilic aromatic substitution reaction, typically carried out with a nitrating agent like nitric acid, introduces a nitro (-NO₂) group onto the benzene (B151609) ring. The reaction predominantly yields 2,3,4-trichloronitrobenzene google.com.

Fluorination : The resulting 2,3,4-trichloronitrobenzene undergoes a nucleophilic aromatic substitution reaction, often referred to as a Halex reaction. By treating it with a fluoride source, such as potassium fluoride, two chlorine atoms are replaced by fluorine atoms. This step is crucial for introducing the fluorine element into the molecule and results in the formation of an intermediate like 3-chloro-2,4-difluoronitrobenzene google.com.

Reduction : The final step is the reduction of the nitro group to an amino (-NH₂) group. This is typically achieved through catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C). This transformation converts the fluorinated nitroaromatic intermediate into the corresponding aniline derivative google.com.

This convergent approach allows for the systematic construction of the target molecule, with each step building upon the previous one to install the required functional groups and substitution pattern.

Novel and Green Chemistry Approaches in this compound Synthesis

In response to the growing need for environmentally benign chemical processes, novel and green chemistry approaches are being explored for the synthesis of this compound and its intermediates. These methods focus on reducing waste, minimizing the use of hazardous solvents, and employing sustainable catalysts.

Solvent-Free Synthetic Techniques for Intermediates

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For key intermediates in the synthesis of halogenated anilines, such as nitrated chlorobenzenes, solvent-free nitration has been demonstrated as a viable alternative to traditional methods that use large quantities of acid. Aromatic compounds can be nitrated in high yields using a stoichiometric amount of nitric acid and acetic anhydride without a solvent, which is particularly attractive for commercial applications as it reduces solvent recovery costs and environmental impact google.com.

Sustainable Catalysis in Amination and Halogenation Reactions

Sustainable catalysis is a cornerstone of green chemistry, focusing on the use of efficient, recyclable, and non-toxic catalysts.

Amination Reactions : The formation of the C-N bond is a critical step in aniline synthesis. Modern approaches are moving away from stoichiometric reagents towards catalytic systems. Recyclable, polymer-supported copper iodide nanoparticle catalysts have been shown to be effective for the amination of aryl halides with aqueous ammonia researchgate.net. These heterogeneous catalysts can be easily recovered by simple filtration and reused multiple times without significant loss of activity researchgate.netmdpi.com. Furthermore, photocatalysis, using either metal complexes or organic dyes, has emerged as a sustainable method for C-N cross-coupling, often proceeding under mild, room-temperature conditions without the need for precious metals princeton.eduresearchgate.net.

Halogenation Reactions : Classical electrophilic halogenation often requires Lewis acid catalysts and can generate significant waste. The development of more sustainable halogenation methods is an active area of research. While specific green halogenation methods for this compound precursors are not widely documented, the principles of green chemistry encourage the use of catalytic systems and atom-economical halogen sources to minimize environmental impact.

Waste Minimization and By-product Utilization Strategies

Industrial processes for aniline production are increasingly designed with waste minimization in mind. In catalytic hydrogenation, a key step in aniline synthesis, a major challenge is the prevention of dehalogenation, which reduces product yield and creates corrosive hydrohalic acid by-products. One strategy to combat this is the modification of traditional noble metal catalysts. By treating a supported palladium catalyst with a sulfide, its high activity sites, which often promote dehalogenation, can be selectively deactivated. This results in a significant increase in the selectivity for the desired halogenated aniline (to >99.7%) and reduces the dehalogenation rate to below 0.3% google.com.

Another approach involves the utilization of waste materials as reagents. Iron-rich waste from electric furnace dust, containing elemental iron (Fe⁰), has been successfully used to reduce nitrobenzene to aniline, offering a method to convert an industrial waste product into a useful chemical reagent researchgate.net. Furthermore, by-products from other chemical processes can be repurposed. For instance, 3,5-dichloro-4-fluoronitrobenzene, a by-product from the synthesis of 2,3,4-trifluoronitrobenzene, can be utilized as a starting material for the synthesis of p-fluoroaniline, thus creating value from a waste stream google.com.

Comparative Analysis of Synthetic Efficiencies and Scalability

Yield Optimization Studies for Various Synthetic Routes

Yield is a critical metric for assessing the efficiency of a synthetic pathway. For the synthesis of halogenated anilines, each step of the process is optimized to maximize the output of the desired product.

For instance, in the nitration of chlorobenzene , a key precursor step, the reaction conditions significantly influence the yield and isomer distribution. Nitration with 75-97% nitric acid has been shown to produce mononitrochlorobenzene with a yield of up to 97.5% researchgate.net. A study on the nitration of 1,2-dichlorobenzene found that using an anhydrous mixture of phosphoric, sulfuric, and nitric acids could achieve a yield of approximately 98.5% for the resulting dichloronitrobenzene isomers google.com.

In the subsequent hydrogenation reduction of the nitro group, the choice of catalyst and reaction conditions is crucial for achieving high yields while minimizing dehalogenation. The catalytic hydrogenation of 3-chloro-2,4-difluoronitrobenzene using a palladium-on-charcoal catalyst has been reported to yield 3-chloro-2,4-difluoroaniline at an impressive 99.6% google.com.

The following interactive table provides a comparative overview of reported yields for key reaction types involved in the synthesis of this compound and its precursors.

| Reaction Step | Starting Material | Reagents/Catalyst | Product | Reported Yield (%) |

| Nitration | 1,2-Dichlorobenzene | HNO₃ / H₂SO₄ / H₃PO₄ | Dichloronitrobenzene isomers | ~98.5 |

| Nitration | Chlorobenzene | 75-97% HNO₃ | Mononitrochlorobenzene | 97.5 |

| Hydrogenation | 3-chloro-2,4-difluoronitrobenzene | H₂ / Pd-C | 3-chloro-2,4-difluoroaniline | 99.6 |

These data highlight that with careful optimization of reaction conditions and selection of appropriate catalysts, high yields can be achieved for the individual steps leading to halogenated anilines. The scalability of these processes depends on factors such as reactor design, heat management, and the cost and availability of raw materials and catalysts.

Cost-Benefit Analysis for Industrial Production

The industrial-scale synthesis of this compound is a complex process where economic viability is determined by a careful balance of raw material costs, process efficiency, and final product purity. As a crucial intermediate in the pharmaceutical sector, particularly for targeted therapies, its production economics are heavily influenced by the stringent quality demands of the end-users. datainsightsmarket.com The market for this compound is characterized by a demand for high-purity grades (≥98%), which command premium pricing. datainsightsmarket.com

A comprehensive cost-benefit analysis for the industrial production of this compound involves evaluating several key cost drivers and balancing them against the high market value of the purified final product.

Key Cost Drivers:

Catalysts: The reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation. This process often employs expensive noble metal catalysts, such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C). google.comgoogle.com While highly efficient, the cost of these catalysts is significant. The ability to recover and reuse the catalyst over multiple cycles is crucial for improving the economic feasibility of the process. google.com

Energy Consumption: Catalytic hydrogenation reactions are frequently conducted under elevated pressure (0.1-5 MPa) and temperature (50-120°C). google.comgoogle.com Maintaining these conditions in large industrial reactors requires substantial energy input, contributing significantly to the operational costs.

Capital Equipment: The use of hydrogen gas under pressure, potentially in the presence of acidic or corrosive intermediates, necessitates specialized equipment. Reactors must often be fabricated from special steel alloys to inhibit corrosion, representing a major capital investment. chemicalbook.com

Economic Benefits:

The primary benefit lies in the high market value of this compound as a specialized chemical intermediate. Its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) ensures a consistent demand from the pharmaceutical industry. nbinno.com Manufacturing efficiencies, such as establishing production in regions with lower labor and manufacturing costs, like the Asia-Pacific, can significantly improve the cost-benefit ratio. datainsightsmarket.com Furthermore, process optimization, such as developing solvent-free reaction conditions or improving catalyst lifecycle, can substantially reduce costs and enhance profitability. google.com

Interactive Data Table: Factors in Industrial Cost-Benefit Analysis

| Cost Factor | Description | Potential for Cost Reduction | Benefit Factor |

| Starting Materials | Cost of multi-halogenated precursors. | Sourcing from regions with lower manufacturing costs; long-term supplier contracts. | High product value. |

| Catalysts | High cost of noble metal catalysts (e.g., Pt/C, Pd/C). | High-efficiency catalyst recovery and recycling programs. | Consistent demand. |

| Energy | Significant input for maintaining high pressure and temperature. | Process optimization to run at lower pressures/temperatures; heat integration. | Premium pricing for high purity. |

| Equipment | Capital investment in specialized, corrosion-resistant reactors. | Continuous processing designs to maximize throughput and ROI. | Enabling production of vital APIs. |

| Purification | Energy-intensive steps like distillation to remove isomers. | Development of more selective synthetic routes that minimize isomer formation. | Strong market position. |

| Waste Management | Cost associated with treating and disposing of chemical waste. | "Green" chemistry approaches that reduce solvent use and by-product formation. | Strategic supplier status. |

Purity and Impurity Profiling in Synthetic Batches

Ensuring the purity of this compound is of paramount importance, given its primary application as an intermediate in the synthesis of APIs. nbinno.com Regulatory authorities mandate strict control over impurities in pharmaceutical products, making impurity profiling a critical component of the manufacturing process. The presence of even trace amounts of impurities can affect the safety and efficacy of the final drug product.

Probable Impurities in Synthesis:

While specific impurity data for this compound is not extensively published, logical inferences can be drawn from the synthesis of structurally similar compounds, such as 3,4-dichloroaniline, which is also produced via the catalytic hydrogenation of a nitro-precursor (3,4-dichloronitrobenzene).

Common impurities can be categorized as follows:

Incompletely Reduced Intermediates: The reduction of a nitro group to an amine proceeds through several intermediate stages. If the reaction is not carried to completion, these intermediates can remain in the final product. A notable and problematic impurity found in the production of 3,4-dichloroaniline is 3,3',4,4'-tetrachlorohydrazobenzene , formed during incomplete hydrogenation. google.com Similar hydrazo or azoxy compounds are probable impurities in the synthesis of this compound.

Side-Reaction Products: Under certain hydrogenation conditions, side reactions can occur. Dehalogenation (the removal of a chlorine or fluorine atom) can lead to the formation of various dichloroanilines or monochloro-fluoroanilines. Maintaining controlled temperatures is critical, as higher temperatures can promote the splitting off of chlorine, leading to unwanted by-products. google.com

Isomeric Impurities: The synthesis of the starting materials can produce a mixture of isomers. For instance, the nitration of ortho-dichlorobenzene yields a mixture of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene. google.com If the precursor to this compound is not completely pure, the corresponding isomeric aniline impurity will be present in the final product.

Residual Starting Material: Unreacted nitro-precursor can remain if the conversion is incomplete.

Analytical Methodologies for Purity Assessment:

A combination of chromatographic techniques is typically employed to separate, identify, and quantify impurities in the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. It is highly effective for separating the main compound from non-volatile organic impurities. An HPLC method developed for the related compound 3-chloro-4-fluoroaniline demonstrated high sensitivity for detecting metabolites, showcasing its utility for trace analysis. researchgate.net

Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents or certain by-products. However, care must be taken as some aniline derivatives can degrade at the high temperatures used in GC analysis. oup.com

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown impurities. mdpi.com LC-MS/MS methods have been developed for the sensitive and simultaneous determination of related compounds like 3,4-dichloroaniline in various matrices. mdpi.com This technique provides the high sensitivity needed to detect impurities at the parts-per-million (ppm) level required by regulatory standards.

Interactive Data Table: Common Impurity Classes and Analytical Methods

| Impurity Class | Potential Specific Impurity (by analogy) | Formation Mechanism | Preferred Analytical Method |

| Incomplete Reduction | Hydrazo-, Azoxy-, and Azo-benzenes | Incomplete catalytic hydrogenation of the nitro group. | HPLC, LC-MS |

| Side-Reactions | Dehalogenated anilines | Loss of Cl or F atoms at elevated temperatures or due to catalyst activity. | GC-MS, LC-MS |

| Isomers | Positional isomers of dichloro-fluoroaniline | Impurities present in the chemical starting materials. | HPLC, GC |

| Starting Material | Residual nitro-precursor | Incomplete reaction conversion. | HPLC |

Reactivity and Reaction Pathways of 3,4 Dichloro 2 Fluoroaniline

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the amino group is a powerful activating, ortho-, para-directing substituent due to its ability to donate electron density to the aromatic ring through resonance. byjus.com Conversely, the halogen substituents (F, Cl) are deactivating due to their inductive electron-withdrawing effect, but they also direct incoming electrophiles to the ortho and para positions via resonance. libretexts.org

In 3,4-dichloro-2-fluoroaniline, the positions ortho and para to the amino group are C6 and C4/C2 respectively. However, positions C2 and C4 are already substituted. Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amino group and meta to the C3-chloro and C4-chloro substituents. The fluorine at C2 will also influence the regioselectivity.

Direct Halogenation Studies (Bromination, Chlorination)

Bromination: The bromination of anilines is a classic example of electrophilic aromatic substitution. Given the directing effects of the substituents in this compound, bromination would be expected to occur at the C6 position.

Predicted Reaction: this compound + Br₂ → 6-bromo-3,4-dichloro-2-fluoroaniline

| Reactant | Reagent | Predicted Product | Reference |

| This compound | Br₂/FeBr₃ | 6-bromo-3,4-dichloro-2-fluoroaniline | General principles of EAS on anilines byjus.com |

Chlorination: Similar to bromination, direct chlorination of highly activated anilines can be difficult to control. The use of a milder chlorinating agent or protection of the amino group would likely be necessary to achieve selective mono-chlorination at the C6 position. A patent describing the synthesis of 2-chloro and 2,6-dichloroanilines highlights the need to block the para-position to prevent over-chlorination. googleapis.com

Nitration and Sulfonation Reactions

Nitration: The nitration of anilines is complicated by the fact that the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.com Direct nitration of aniline (B41778) can lead to a mixture of ortho-, meta-, and para-substituted products, along with oxidation byproducts. byjus.com For this compound, nitration would likely require protection of the amino group to favor substitution at the C6 position.

Predicted Reaction with Protection:

this compound + Acetic Anhydride → N-(3,4-dichloro-2-fluorophenyl)acetamide

N-(3,4-dichloro-2-fluorophenyl)acetamide + HNO₃/H₂SO₄ → N-(6-nitro-3,4-dichloro-2-fluorophenyl)acetamide

N-(6-nitro-3,4-dichloro-2-fluorophenyl)acetamide + H₃O⁺ → 6-nitro-3,4-dichloro-2-fluoroaniline

Sulfonation: Sulfonation of anilines with concentrated sulfuric acid typically leads to the formation of the corresponding sulfanilic acid. The reaction proceeds via the anilinium hydrogen sulfate salt, which upon heating, rearranges to the p-aminobenzenesulfonic acid. byjus.com For this compound, sulfonation would be expected to occur at the position para to the amino group (C4), but this position is already occupied by a chlorine atom. Therefore, sulfonation would likely occur at the available ortho position (C6). A patent for the preparation of 2,5-dichloroaniline-4-sulfonic acid using chlorosulfonic acid in vacuum suggests a possible route for sulfonation of halogenated anilines. vapourtec.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. googleapis.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. googleapis.com

Displacement of Halogens by Various Nucleophiles

In this compound, the benzene (B151609) ring is substituted with three halogen atoms. While halogens are generally considered electron-withdrawing, they are not as strongly activating for SNAr as nitro or cyano groups. However, the presence of multiple halogens can sufficiently lower the electron density of the ring to allow for nucleophilic attack, particularly under forcing conditions (high temperature and/or pressure).

The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of their reactivity in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. googleapis.com

Therefore, in this compound, the fluorine atom at the C2 position would be the most likely to be displaced by a strong nucleophile. The chlorine atoms at C3 and C4 would be less reactive. The reaction would be further influenced by the electronic effects of the other substituents.

| Nucleophile | Predicted Site of Attack | Predicted Product | Rationale |

| RO⁻ (e.g., CH₃O⁻) | C2 | 3,4-dichloro-2-methoxyaniline | Fluorine is the most activating leaving group for SNAr. googleapis.com |

| R₂NH (e.g., piperidine) | C2 | 1-(3,4-dichloro-2-aminophenyl)piperidine | Fluorine is the most activating leaving group for SNAr. googleapis.com |

Reactivity of the Amine Functionality

The amine group in this compound can act as a nucleophile. It can undergo reactions typical of primary anilines, such as acylation, alkylation, and diazotization.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amide. This is often used as a protecting group strategy in electrophilic aromatic substitution.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) would convert the primary amino group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Coupling Reactions and Metal-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nih.gov The reactivity of the halogens in this compound towards oxidative addition to the palladium(0) catalyst would be expected to follow the order I > Br > Cl > F. Therefore, the chlorine atoms would be the most likely sites for Suzuki coupling, with the fluorine atom being unreactive. The relative reactivity of the two chlorine atoms (at C3 and C4) would depend on the specific catalyst and reaction conditions.

| Coupling Partner | Catalyst System (Typical) | Predicted Product(s) | Reference |

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | 3-aryl-4-chloro-2-fluoroaniline and/or 4-aryl-3-chloro-2-fluoroaniline | General principles of Suzuki coupling. nih.gov |

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. libretexts.org Similar to the Suzuki coupling, the chlorine atoms of this compound would be the reactive sites.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide. This could be used to introduce a second amino group onto the this compound ring, again at one of the chloro-substituted positions. Palladium-catalyzed amination of dichloroquinolines has been reported, demonstrating the feasibility of selective amination of dihalo-aromatic systems.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. libretexts.org While the chloro-substituents on this compound are generally less reactive than bromo or iodo groups, they can participate in Suzuki-Miyaura coupling under optimized conditions. tcichemicals.com The reaction facilitates the synthesis of biaryl compounds, which are common structures in pharmaceuticals and materials science. libretexts.orgnih.gov

The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with less reactive aryl chlorides. tcichemicals.comyonedalabs.com Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step. libretexts.org

Although specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reaction would typically proceed by replacing one of the chloro-atoms with an aryl or vinyl group from a boronic acid or ester derivative.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Source | The source of the palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium catalyst and facilitates the reaction steps. | SPhos, XPhos, CataCXium A |

| Base | Activates the organoboron species for transmetalation. | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | The reaction medium, often a mixture of organic solvent and water. | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF |

| Temperature | Reaction temperature required to drive the coupling. | 80 - 110 °C |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.org The reaction involves a catalytic cycle similar to other cross-coupling reactions, including oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.orgrug.nl

The versatility of this reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines. wikipedia.org The selection of the appropriate palladium catalyst, phosphine ligand, and base is critical and depends on the specific substrates being coupled. rug.nlbeilstein-journals.org For instance, sterically hindered phosphine ligands like XPhos are often effective for coupling aryl chlorides. tcichemicals.com

In the context of this compound, the compound itself can act as the amine coupling partner. More commonly, however, related chloroanilines serve as the aryl halide component. A notable application involves a reaction where this compound acts as a nucleophile, displacing a chlorine atom from a quinazoline ring in a key step for the synthesis of the cancer drug poziotinib. nih.govjst.go.jp This specific transformation, while a nucleophilic aromatic substitution on a heteroaromatic system, underscores the compound's utility in forming critical C-N bonds. jst.go.jp

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | The electrophilic partner. | Aryl chlorides, bromides, iodides |

| Amine | The nucleophilic partner. | Primary amines, secondary amines, anilines |

| Palladium Catalyst | Facilitates the C-N bond formation. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Modulates catalyst activity and stability. | XPhos, BINAP, DPPF |

| Base | Deprotonates the amine for the coupling step. | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

Ullmann Coupling Reactions

The Ullmann reaction, traditionally a copper-mediated coupling of two aryl halides to form a biaryl, requires harsh conditions such as high temperatures. byjus.comwikipedia.org Modern "Ullmann-type" reactions have expanded this methodology to include the formation of C-N and C-O bonds under milder conditions, often through the use of ligands to stabilize the copper catalyst. organic-chemistry.orgmdpi.com

These reactions involve the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, catalyzed by a copper species. organic-chemistry.org The classic Ullmann condensation typically involves stoichiometric amounts of copper and temperatures often exceeding 200°C. byjus.com The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

For a substrate like this compound, an Ullmann reaction could theoretically be used to form a symmetrical biaryl via self-coupling or an unsymmetrical biaryl by reacting with a different aryl halide. byjus.comorganic-chemistry.org More commonly, Ullmann-type conditions would be employed to couple the chloro- groups with various nucleophiles. However, due to the relatively harsh conditions and the frequent superiority of palladium-catalyzed methods, the Ullmann coupling is often reserved for specific applications where other methods fail. wikipedia.org

Table 3: Comparison of Classic and Modern Ullmann Reactions

| Feature | Classic Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Metal | Stoichiometric Copper (often powder or alloy) | Catalytic Copper(I) or Copper(II) salts |

| Temperature | High (>200 °C) | Milder (often <150 °C) |

| Ligands | Generally not used | Often required (e.g., phenanthroline, diamines) |

| Scope | Limited, mainly electron-deficient aryl halides | Broader, includes C-N, C-O, C-S bond formation |

Diazotization and Reactions of the Diazonium Salt

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. masterorganicchemistry.com This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5°C). orgsyn.org The resulting diazonium salt, 3,4-dichloro-2-fluorobenzenediazonium chloride, is a highly versatile intermediate that is typically used immediately in subsequent reactions without isolation due to its instability. masterorganicchemistry.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, from nitrous acid. byjus.com The nucleophilic amine group of the aniline attacks the nitrosonium ion, leading to a series of proton transfers and the eventual elimination of a water molecule to form the stable N≡N triple bond of the diazonium group. masterorganicchemistry.combyjus.com

Diazonium salts are weak electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in a reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction results in the formation of azo compounds, which contain the characteristic -N=N- linkage. wikipedia.org Aromatic azo compounds are often brightly colored and are widely used as dyes and pigments. wikipedia.orgunb.ca

The reaction of the 3,4-dichloro-2-fluorobenzenediazonium salt with an activated aromatic coupling partner would yield a highly conjugated azo dye. The coupling typically occurs at the para position of the activated ring, unless that position is blocked. wikipedia.org The pH of the reaction medium is critical; coupling with phenols is generally performed under mildly alkaline conditions, while coupling with anilines is carried out in mildly acidic solutions. organic-chemistry.org

The diazonium group is an excellent leaving group (as N₂ gas), which allows for its replacement by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing substituents onto an aromatic ring that are often difficult to install by direct electrophilic aromatic substitution. byjus.com

By treating the freshly prepared 3,4-dichloro-2-fluorobenzenediazonium salt with specific copper(I) salts, further functionalization can be achieved:

With Copper(I) Chloride (CuCl): The diazonium group is replaced by a chlorine atom, yielding 1,2,3-trichloro-4-fluorobenzene.

With Copper(I) Bromide (CuBr): The product is 1-bromo-3,4-dichloro-2-fluorobenzene.

With Copper(I) Cyanide (CuCN): A cyano group is introduced, forming 3,4-dichloro-2-fluorobenzonitrile. masterorganicchemistry.comwikipedia.org

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas, which then reacts with the halide or cyanide from the copper species. wikipedia.org

Condensation Reactions to Form Schiff Bases

The primary amine group of this compound can undergo a condensation reaction with an aldehyde or a ketone to form an imine, a compound containing a carbon-nitrogen double bond, also known as a Schiff base. jetir.orgresearchgate.net This reaction is typically reversible and is often carried out by heating the reactants in a suitable solvent, with removal of the water that is formed to drive the reaction to completion. internationaljournalcorner.com

Research on the closely related 3-chloro-4-fluoroaniline has demonstrated its successful condensation with various substituted benzaldehydes to form a range of Schiff bases. semanticscholar.orgresearchgate.net These reactions were performed using various green chemistry methodologies, including stirring in water at room temperature, microwave irradiation, and grinding the reactants together without solvent. semanticscholar.orgresearchgate.net Given the structural similarity, this compound is expected to react in a similar fashion with a wide array of carbonyl compounds to produce the corresponding N-(3,4-dichloro-2-fluorophenyl)imines. These Schiff bases are valuable ligands in coordination chemistry and can serve as intermediates for the synthesis of other compounds. internationaljournalcorner.com

Table 4: Methods for Schiff Base Synthesis from Haloanilines

| Method | Reactants | Conditions | Typical Yield |

|---|---|---|---|

| Aqueous Reaction | Aniline + Aldehyde | Stirring in water, room temperature | Good (80-90%) |

| Microwave Irradiation | Aniline + Aldehyde | DMSO solvent, 3-6 minutes | Good (73-86%) |

| Grindstone Chemistry | Aniline + Aldehyde | Grinding in a mortar, solvent-free | Moderate (53-70%) |

Data based on reactions of the analogous 3-chloro-4-fluoroaniline. semanticscholar.org

Synthesis of Imines and Bis-imines

No specific research data is available for the synthesis of imines or bis-imines derived from this compound.

Chelation with Transition Metal Ions to form Complexes

No specific research data is available for the chelation of imine or bis-imine ligands derived from this compound with transition metal ions.

Derivatives and Analogs of 3,4 Dichloro 2 Fluoroaniline: Synthesis and Applications

Synthesis of Pharmaceutical Intermediates

3,4-Dichloro-2-fluoroaniline is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the realm of oncology. nbinno.com Its structure is ideal for creating compounds that can precisely interact with specific biological targets, a key principle in the development of targeted therapies. nbinno.com The high purity of this intermediate is critical for its successful incorporation into complex, multi-step pharmaceutical manufacturing processes. nih.gov

One of the most significant applications of this compound is its role as a key precursor in the synthesis of Poziotinib. nbinno.comnih.gov Poziotinib is a potent, orally administered quinazoline-based pan-Human Epidermal Growth Factor Receptor (pan-HER) inhibitor used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. nih.gov

The synthesis of Poziotinib involves the reaction of this compound with a chlorinated quinazoline core. For example, an improved synthesis method involves reacting 7-methoxy-4-oxo-3,4-dihydroquinazolin-yl acetate with a chlorinating agent, followed by the addition of this compound to form the crucial C-N bond that links the aniline (B41778) moiety to the quinazoline scaffold. google.com

Furthermore, this compound is instrumental in the synthesis of deuterated analogs of Poziotinib, such as d3-Poziotinib. Deuteration is a strategy used to improve a drug's metabolic profile by replacing hydrogen atoms with deuterium, which can lead to a longer metabolic half-life. In the synthesis of d3-Poziotinib, this compound is reacted with a deuterated quinazoline intermediate to generate the final modified drug. nbinno.com In vitro studies have shown that d3-Poziotinib has a longer half-life (t½ = 4.6 h) compared to its non-deuterated counterpart (t½ = 3.5 h), demonstrating the potential benefits of this modification. nbinno.com

Table 1: Key Synthesis Reactions for Poziotinib and its Analog

| Product | Key Reactants | Reaction Type | Reference |

|---|---|---|---|

| Poziotinib Intermediate | Chlorinated Quinazoline, this compound | Nucleophilic Aromatic Substitution | google.com |

The 3,4-dichloro-2-fluorophenylamino moiety is a key structural feature in a range of kinase inhibitors. While Poziotinib is the most prominent example, the utility of this compound extends to the development of other targeted therapeutic agents. Its structure is leveraged to synthesize molecules that can fit into the ATP-binding pockets of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

For instance, research into novel inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis, has explored scaffolds incorporating substituted anilines. While not always using the exact 2-fluoro isomer, the design principles often rely on the specific halogenation patterns provided by precursors like this compound to achieve desired potency and selectivity. nih.gov The strategic placement of chloro and fluoro groups on the aniline ring influences the molecule's electronic properties and its ability to form key interactions within the receptor's active site.

Derivatives for Agrochemicals and Crop Protection Agents

Halogenated anilines are a critically important class of intermediates in the agrochemical industry, used in the production of a wide array of crop protection agents. nbinno.com The specific substitution pattern of these anilines can impart potent biological activity against weeds, fungi, and insects.

While this compound is a valuable building block, its direct application in the synthesis of the fungicide Bixafen is not documented. The synthesis of Bixafen, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, proceeds through an intermediate named 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine. nih.gov This biphenyl amine is structurally distinct from this compound. The synthesis of Bixafen typically involves the reaction of 2-(3,4-dichlorophenyl)-4-fluoroaniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride. rsc.org

Although a direct link to Bixafen is not established, the broader class of halogenated anilines is fundamental to the development of modern fungicides. The introduction of fluorine, in particular, can enhance the efficacy and metabolic stability of agrochemicals. rhhz.net

The development of herbicides and insecticides frequently utilizes chlorinated aniline scaffolds. A closely related analog, 3,4-dichloroaniline (which lacks the 2-fluoro substituent), is a well-known precursor to several major herbicides, including propanil, linuron, and diuron. wikipedia.org This underscores the importance of the dichlorinated aniline core in achieving herbicidal activity.

Specific herbicides and insecticides synthesized directly from this compound are not widely reported in commercial use. However, the unique electronic properties imparted by the additional fluorine atom make it a compound of interest for designing new active ingredients with potentially novel modes of action or improved properties. Patent literature describes the synthesis of various N-phenylbenzylamine derivatives from substituted anilines for potential use as pesticides, indicating a broad scope for new compound development in this area. googleapis.com

Table 2: Related Dichloroaniline Compounds in Agrochemicals

| Compound | Agrochemical Class | Example Products |

|---|

Design and Synthesis of Novel Halogenated Aniline Compounds

The primary focus for the design and synthesis of novel compounds from this compound has been driven by its successful application in pharmaceutical development. aromalake.com Rather than being used as a starting point for creating broad libraries of new halogenated anilines, its synthesis is typically directed toward its incorporation into specific, high-value target molecules, such as kinase inhibitors. nbinno.com

The synthetic utility of this compound lies in its reactive amine group, which can readily undergo reactions such as nucleophilic substitution and amide bond formation. This allows chemists to strategically attach the 3,4-dichloro-2-fluorophenyl moiety to various molecular scaffolds to explore structure-activity relationships. This targeted approach ensures that research and development efforts are focused on creating molecules with a high probability of interacting with specific biological targets, as exemplified by its central role in the development of Poziotinib and related pan-HER inhibitors. nbinno.com

Structure-Activity Relationship Studies for Substituted Fluoroanilines

The biological activity of substituted anilines is profoundly influenced by the nature, position, and electronic properties of the substituents on the aromatic ring. In the case of fluoroanilines, the inclusion of fluorine and chlorine atoms introduces specific steric and electronic effects that are critical in determining the molecule's interaction with biological targets.

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. For haloanilines, several factors are key:

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. The position of the halogen atoms can fine-tune this property.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aniline ring significantly alters the electron density of the aromatic system and the basicity of the amino group through its strong electron-withdrawing inductive effect. Chlorine atoms also contribute to this effect. These modifications can influence how the molecule binds to receptors or enzymes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making organofluorine compounds often more resistant to metabolic degradation. This can lead to a longer biological half-life.

Binding Interactions: Fluorine can participate in hydrogen bonding as a hydrogen bond acceptor, which can be a crucial interaction with biological targets.

Studies on various classes of compounds incorporating halogenated aromatic moieties have provided insights into these relationships. For instance, in the development of antimetastatic agents, the presence and position of halogen substituents like fluorine and chlorine on aromatic rings have been shown to play a significant role in their anticancer activities. Research on 8-hydroxyquinoline and purine derivatives indicated that chloro-substituted analogs exhibited enhanced antiproliferative effects. prepchem.com Similarly, a study on sipholenol A derivatives found that an electron-withdrawing fluoro group improved antimigratory activity compared to an electron-donating methyl group. prepchem.com

Furthermore, the cytotoxicity of haloanilines has been evaluated, revealing that their toxicological profiles are also structure-dependent. The EC50 values of various haloanilines were found to be one to two orders of magnitude lower than some regulated disinfection byproducts, highlighting the potent biological effects these structures can possess. googleapis.com

Table 1: Key Factors in the Structure-Activity Relationship of Substituted Fluoroanilines

| Factor | Description | Impact on Biological Activity |

|---|---|---|

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids. | Affects membrane permeability and bioavailability. |

| Electronic Effects | The influence of substituents on the electron distribution of the aromatic ring and functional groups. | Modifies binding affinity to biological targets and reactivity. |

| Metabolic Stability | The resistance of a compound to being broken down by metabolic processes. | Influences the duration of action and half-life of a compound. |

| Binding Interactions | The specific non-covalent interactions (e.g., hydrogen bonding) between a molecule and its target. | Determines the specificity and strength of the biological response. |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 3,4-Dichloro-2-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, is essential for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the amine protons. The aromatic region would feature two signals for the two non-equivalent protons on the phenyl ring (H-5 and H-6).

H-6: This proton is adjacent to the fluorine atom and is expected to show coupling to both H-5 (³JHH, ortho coupling) and the ¹⁹F atom (³JHF, ortho coupling). This would result in a doublet of doublets.

H-5: This proton is coupled to H-6 (³JHH, ortho coupling) and may show a smaller, long-range coupling to the ¹⁹F atom (⁴JHF, meta coupling), also likely appearing as a doublet of doublets.

-NH₂ Protons: The two protons of the primary amine group are typically observed as a single, broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~6.8 - 7.2 | dd (doublet of doublets) | ³JHH ≈ 8-9 Hz; ⁴JHF ≈ 1-3 Hz |

| H-6 | ~6.9 - 7.3 | dd (doublet of doublets) | ³JHH ≈ 8-9 Hz; ³JHF ≈ 8-10 Hz |

| -NH₂ | ~3.5 - 4.5 (variable) | br s (broad singlet) | N/A |

The proton-decoupled ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as they are all in chemically non-equivalent environments. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets.

C-2: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.

C-1 and C-3: These carbons, being two bonds away from the fluorine, will show smaller two-bond coupling constants (²JCF).

C-4, C-5, and C-6: These carbons will exhibit even smaller, long-range coupling constants (³JCF and ⁴JCF). The signals for carbons attached to chlorine (C-3, C-4) will also be influenced by the electronegativity of the chlorine atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-1 | ~135 - 145 | d (doublet) | ²JCF ≈ 15-25 Hz |

| C-2 | ~148 - 158 | d (doublet) | ¹JCF ≈ 230-260 Hz |

| C-3 | ~115 - 125 | d (doublet) | ²JCF ≈ 18-28 Hz |

| C-4 | ~120 - 130 | d (doublet) | ³JCF ≈ 3-7 Hz |

| C-5 | ~125 - 135 | d (doublet) | ⁴JCF ≈ 1-4 Hz |

| C-6 | ~115 - 125 | d (doublet) | ³JCF ≈ 3-7 Hz |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms in a molecule. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp signals over a wide chemical shift range huji.ac.ilwikipedia.org. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal would be split by the adjacent proton (H-6), resulting in a doublet due to the three-bond coupling (³JFH). Further smaller couplings to other protons, like H-5, might also be resolved. The chemical shift provides insight into the electronic environment of the fluorine atom.

While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for the definitive assignment of all signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak between the signals of H-5 and H-6, confirming their ortho-relationship and connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would show cross-peaks connecting the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, allowing for the unambiguous assignment of these specific carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is invaluable for mapping out the complete molecular structure. For instance, a correlation would be expected from the H-5 proton to C-1, C-3, and C-4. Similarly, H-6 would show correlations to C-2 and C-4. The protons of the -NH₂ group would be expected to show correlations to C-1 and C-2, confirming the position of the amine group relative to the fluorine substituent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

-NH₂ Group: The primary amine group gives rise to two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also typically observed near 1600 cm⁻¹.

C-F Bond: A strong absorption band resulting from the C-F stretching vibration is expected in the fingerprint region, typically between 1250 and 1350 cm⁻¹ for aryl fluorides.

C-Cl Bonds: The C-Cl stretching vibrations for aryl chlorides appear as strong bands in the 1000-1100 cm⁻¹ region.

Aromatic C-H and C=C Bonds: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium |

| -NH₂ | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aryl C-F | C-F Stretch | 1250 - 1350 | Strong |

| Aryl C-Cl | C-Cl Stretch | 1000 - 1100 | Strong |

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the conformation and intermolecular interactions of aniline (B41778) derivatives. In this compound, the amine group (-NH₂) serves as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms, along with the nitrogen atom of a neighboring molecule, can act as potential hydrogen bond acceptors.

Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are conceivable. An intramolecular N-H···F interaction between the amine proton and the ortho-fluorine atom is possible, which can influence the molecule's conformation. The strength and nature of these interactions can be investigated using computational methods like Density Functional Theory (DFT) and experimental techniques such as FT-IR and NMR spectroscopy. orientjchem.orgnih.gov For instance, in related chloroaniline complexes, the formation of hydrogen bonds leads to noticeable shifts in the vibrational frequencies of the N-H and O-H groups in FT-IR spectra. orientjchem.org Similarly, NMR spectroscopy can detect through-space couplings between protons and fluorine atoms involved in hydrogen bonds, providing direct evidence of such interactions. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its precise elemental formula. This technique distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS is crucial for confirming its elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Chemical Formula | Isotope Composition | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₆H₄Cl₂FN | ¹²C₆¹H₄³⁵Cl₂¹⁹F¹⁴N | 178.9731 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. This fragmentation pattern serves as a molecular "fingerprint" that helps to confirm the compound's structure. chemguide.co.uk The fragmentation of this compound is expected to show characteristic patterns for halogenated aromatic amines. libretexts.org

A key feature in the mass spectrum of a dichloro-compound is the distinctive isotopic pattern of the molecular ion peak (M+). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there will be corresponding peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. Common fragmentation pathways would likely involve the loss of chlorine or fluorine atoms and the cleavage of the aromatic ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₆H₄Cl₂FN]⁺ | 179/181/183 | Molecular ion peak cluster showing the characteristic 9:6:1 ratio for two chlorine atoms. |

| [M-Cl]⁺ | [C₆H₄ClFN]⁺ | 144/146 | Loss of a chlorine atom. The remaining chlorine atom gives an M/M+2 pattern. |

| [M-F]⁺ | [C₆H₄Cl₂N]⁺ | 160/162/164 | Loss of the fluorine atom. |

| [M-HCl]⁺ | [C₆H₃ClFN]⁺ | 143/145 | Loss of a hydrogen and a chlorine atom. |

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this method elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.net This information is vital for understanding the compound's solid-state properties.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a range of techniques used to separate, identify, and quantify the components of a mixture.

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds like this compound. epa.gov It is widely used to determine the purity of a sample and to quantify its amount in a mixture. In GC, the compound is vaporized and separated based on its differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a column. tandfonline.com

The choice of column and detector is critical for effective analysis. A fused silica capillary column is commonly used for separating aniline derivatives. publications.gc.ca A Mass Selective Detector (MSD) can be coupled with GC (GC-MS) to provide both retention time data for quantification and mass spectra for definitive identification. tandfonline.com An Electron Capture Detector (ECD) is also highly sensitive to halogenated compounds and can be used for trace analysis. publications.gc.ca

Table 3: Typical Gas Chromatography Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Fused silica capillary (e.g., DB-5, SE-54) | epa.govpublications.gc.ca |

| Carrier Gas | Helium or Nitrogen | publications.gc.ca |

| Injector | Split/Splitless | publications.gc.ca |

| Detector | Mass Selective Detector (MSD), Electron Capture Detector (ECD) | tandfonline.compublications.gc.ca |

| Temperature Program | Optimized temperature ramp (e.g., 90°C to 240°C) | publications.gc.ca |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC is a commonly employed method. This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research findings for the analysis of structurally similar compounds, such as 3,4-dichloroaniline, provide a strong basis for establishing analytical methods for this compound. In a study on the degradation of 3,4-dichloroaniline, HPLC analysis was conducted using a mobile phase composed of 60% water and 40% acetonitrile, with both solvents containing 0.1% formic acid to control the pH and improve peak shape. The analysis was performed at a flow rate of 1 mL/min, and detection was carried out at a wavelength of 240 nm mdpi.com.

Another established method for 3,4-dichloroaniline utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid sielc.com. The addition of phosphoric acid serves a similar purpose to formic acid, ensuring the analyte is in a consistent ionic state. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are preferred over non-volatile acids like phosphoric acid sielc.com.

Furthermore, analytical methods developed for other halogenated anilines, such as 4-fluoroaniline, can also be adapted. A rapid and sensitive HPLC-MS method for 4-fluoroaniline employed a C18 column with a gradient elution system. The mobile phase consisted of water (A) and acetonitrile with 0.05% acetic acid (B) oup.com. The gradient elution allows for the effective separation of compounds with a range of polarities.

Based on these established methods for closely related halogenated anilines, a typical reversed-phase HPLC method for this compound can be proposed.

Table 1: Representative HPLC Parameters for the Analysis of Halogenated Anilines

| Parameter | Value |

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 240-254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative analysis of mixtures, reaction monitoring, and purification optimization. scispace.com It involves a stationary phase, typically a thin layer of adsorbent material such as silica gel, coated onto a flat carrier like a glass plate or aluminum foil, and a mobile phase that moves up the plate via capillary action.